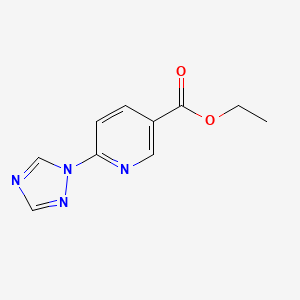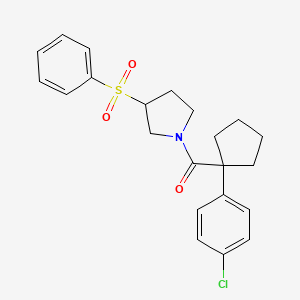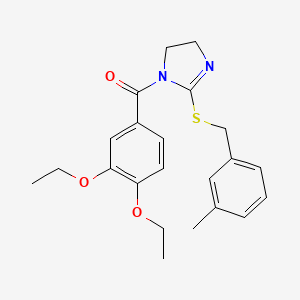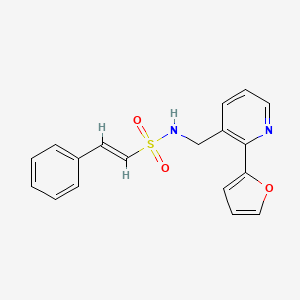![molecular formula C18H16N4O5 B2919742 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034521-10-1](/img/structure/B2919742.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a benzo[d][1,4]dioxine ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including cyclization and cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques, such as 1H and 13C NMR, and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure and functional groups. These properties could include things like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Compounds with structural motifs similar to the queried chemical, including benzodioxines and oxadiazoles, have been synthesized through various chemical reactions, emphasizing the versatility and reactivity of these frameworks. For example, novel synthesis routes have been developed for dibenzoxepinone derivatives, showing significant biological activities, including anti-inflammatory and analgesic properties (Hamer et al., 1996). Additionally, gold-catalyzed cycloaddition reactions involving ynamides and oxadiazoles have been explored, leading to the formation of highly functionalized aminoimidazoles, showcasing the compound's potential in synthetic organic chemistry (Xu et al., 2017).
Biological Activities and Potential Applications
Anticancer Activity : Research on compounds containing benzodioxine and oxadiazole structures has demonstrated potential anticancer activities. For instance, certain dibenzoxepinone derivatives have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, with potent topical anti-inflammatory activity, which could be relevant in cancer therapy (Lee et al., 1992). This suggests the potential of the queried compound in anticancer research.
Potential as Serotonin Receptor Antagonists : Derivatives of benzoxazine, a related structure, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists, indicating the potential therapeutic application in disorders related to serotonin dysregulation (Kuroita et al., 1996).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target(s), which are yet to be identified.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c23-18(11-2-1-3-13-16(11)25-7-6-24-13)19-9-15-20-17(22-27-15)12-8-14(26-21-12)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHXQUGEELUEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)


![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)


![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)